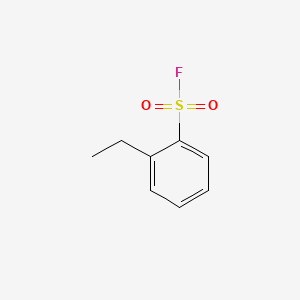

Benzenesulfonyl fluoride, 2-ethyl-

Description

Contextualizing Benzenesulfonyl Fluoride (B91410), 2-ethyl- as an Arylsulfonyl Fluoride

Benzenesulfonyl fluoride, 2-ethyl- is an organosulfur compound characterized by a sulfonyl fluoride functional group (-SO₂F) attached to a benzene (B151609) ring, which is further substituted with an ethyl group at the ortho position. tdl.orgresearchgate.net Its structure places it firmly within the arylsulfonyl fluoride category, a class of compounds that has garnered significant interest for its unique reactivity and stability.

The defining feature of arylsulfonyl fluorides is the S-F bond, which is notably robust and resistant to hydrolysis compared to other sulfonyl halides. sigmaaldrich.com This stability, coupled with the ability to be selectively activated under specific conditions, makes these compounds valuable reagents in organic synthesis. sigmaaldrich.com The presence of the 2-ethyl group on the benzene ring of Benzenesulfonyl fluoride, 2-ethyl- can influence its physical and chemical properties, such as solubility and reactivity, due to steric and electronic effects.

Below are the key identification and property data for Benzenesulfonyl fluoride, 2-ethyl-.

| Property | Value |

| CAS Number | 34586-49-7 |

| Molecular Formula | C₈H₉FO₂S |

| Molecular Weight | 188.22 g/mol |

| IUPAC Name | 2-ethylbenzenesulfonyl fluoride |

| Synonyms | Benzenesulfonyl fluoride, 2-ethyl-; o-Ethylbenzenesulphonyl fluoride |

| SMILES | CCC1=CC=CC=C1S(=O)(=O)F |

| InChI Key | HDUSATIAKUCNTR-UHFFFAOYSA-N |

This table is interactive. You can sort and filter the data.

Academic Significance and Research Directions for Arylsulfonyl Fluorides

The academic significance of arylsulfonyl fluorides has surged with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions that utilize the reliable reactivity of the sulfonyl fluoride hub. sigmaaldrich.comnih.gov This has opened new avenues for the modular synthesis of complex molecules in materials science, drug discovery, and chemical biology. nih.govnih.govgoogle.com

Arylsulfonyl fluorides are recognized as privileged covalent probes and inhibitors in chemical biology. nih.govnih.gov They can covalently modify various amino acid residues within protein binding sites, offering a powerful tool for studying protein function and for the development of novel therapeutics. tdl.orgnih.govnih.gov Research is ongoing to explore the scope of arylsulfonyl fluorides as covalent inhibitors, with a focus on achieving higher selectivity for specific protein targets. tdl.orgnih.gov The stability of the sulfonyl fluoride group, combined with its latent reactivity, makes it an attractive "warhead" for targeted covalent inhibitors. sigmaaldrich.comsigmaaldrich.com

Structure

3D Structure

Properties

CAS No. |

34586-49-7 |

|---|---|

Molecular Formula |

C8H9FO2S |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

2-ethylbenzenesulfonyl fluoride |

InChI |

InChI=1S/C8H9FO2S/c1-2-7-5-3-4-6-8(7)12(9,10)11/h3-6H,2H2,1H3 |

InChI Key |

HDUSATIAKUCNTR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1S(=O)(=O)F |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of Arylsulfonyl Fluorides

Electrophilic Character of the Sulfonyl Fluoride (B91410) Moiety

The sulfur atom in the sulfonyl fluoride moiety (R-SO₂F) is in a high oxidation state (SVI) and is bonded to two highly electronegative oxygen atoms and a fluorine atom. This arrangement results in a significant polarization of the S-F and S-O bonds, rendering the sulfur atom highly electrophilic. This electrophilicity is the basis for the reactivity of sulfonyl fluorides in nucleophilic substitution reactions.

Compared to their more commonly used counterparts, sulfonyl chlorides (R-SO₂Cl), sulfonyl fluorides exhibit a more controlled reactivity. researchgate.net The S-F bond is stronger than the S-Cl bond, making sulfonyl fluorides less susceptible to undesired side reactions, such as reduction of the sulfur center. researchgate.netsigmaaldrich.com This inherent stability allows for their use in a wider range of reaction conditions and in the presence of various functional groups. The reactivity of the sulfonyl fluoride can be "unlocked" under specific catalytic conditions, providing a powerful tool for selective chemical transformations. sigmaaldrich.com The ethyl group at the ortho position in Benzenesulfonyl fluoride, 2-ethyl- may exert a minor steric and electronic effect on the electrophilicity of the sulfur center compared to the parent benzenesulfonyl fluoride.

Mechanisms of Nucleophilic Addition and Substitution at the Sulfur(VI) Center

The primary reaction pathway for arylsulfonyl fluorides is nucleophilic substitution at the sulfur(VI) center. This reaction proceeds via a mechanism that is generally considered to be an addition-elimination process. A nucleophile attacks the electrophilic sulfur atom, leading to a transient pentacoordinate intermediate. The subsequent departure of the fluoride ion, which is a good leaving group in this context, results in the formation of a new bond between the sulfur and the nucleophile.

A wide array of nucleophiles can participate in this reaction, including alcohols, amines, and thiols, leading to the formation of sulfonate esters, sulfonamides, and thiosulfonates, respectively. The reaction is typically facilitated by a base or a specific catalyst that can activate either the sulfonyl fluoride or the incoming nucleophile. While alkyl fluorides are generally poor substrates for Sₙ2 reactions due to the strength of the C-F bond and the poor leaving group ability of the fluoride ion, the situation at a sulfonyl sulfur center is different. cas.cn The high electrophilicity of the S(VI) center and the stability of the resulting sulfonate-type product drive the substitution forward.

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

A significant advancement in the application of arylsulfonyl fluorides is the development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. nih.gov Introduced by K. Barry Sharpless and coworkers, SuFEx is a set of "click" reactions that rely on the robust and reliable reactivity of the sulfonyl fluoride group. researchgate.net Click chemistry is characterized by reactions that are high-yielding, wide in scope, create no or only inoffensive byproducts, are stereospecific, and simple to perform. SuFEx meets these criteria, providing a powerful method for connecting molecular building blocks.

Arylsulfonyl fluorides, such as Benzenesulfonyl fluoride, 2-ethyl- , are key electrophilic partners in SuFEx reactions. They react with a variety of nucleophiles, particularly silyl (B83357) ethers and amines, to form highly stable sulfonate and sulfonamide linkages, respectively. nih.gov The operational simplicity and the stability of the resulting products have made SuFEx a valuable tool in drug discovery, materials science, and bioconjugation.

Table 1: Examples of Linkages Formed via SuFEx Reactions

| Electrophile (R-SO₂F) | Nucleophile | Resulting Linkage | Product Class |

| Arylsulfonyl fluoride | Aryl silyl ether (Ar'-OSiR₃) | R-SO₂-O-Ar' | Sulfonate Ester |

| Arylsulfonyl fluoride | Primary/Secondary Amine (R'R''NH) | R-SO₂-NR'R'' | Sulfonamide |

| Sulfamoyl fluoride (R₂N-SO₂F) | Amine | R₂N-SO₂-NR'R'' | Sulfamide |

| Aryl fluorosulfate (B1228806) (ArO-SO₂F) | Amine | ArO-SO₂-NR'R'' | Sulfamate |

Mechanistic Insights into SuFEx Catalysis

The success of SuFEx reactions often relies on appropriate catalysis to overcome the inherent stability of the S-F bond. Various catalysts have been developed, primarily basic in nature. These catalysts can function in several ways:

Activation of the Nucleophile: Bases can deprotonate the nucleophile (e.g., an alcohol or amine), increasing its nucleophilicity and facilitating the attack on the sulfonyl fluoride.

Activation of the Sulfonyl Fluoride: Some catalysts, particularly Lewis bases, can directly interact with the sulfur center of the sulfonyl fluoride, making it more susceptible to nucleophilic attack.

Recent studies have explored the use of systems like calcium bistriflimide (Ca(NTf₂)₂) in combination with a Brønsted-base activator such as 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.gov In this system, the calcium center acts as a Lewis acid, coordinating to the sulfonyl oxygen and the fluoride atom. This coordination activates the S(VI) center towards nucleophilic attack and stabilizes the departing fluoride ion. Simultaneously, DABCO activates the amine nucleophile through hydrogen bonding. This dual activation strategy has been shown to be highly effective, allowing SuFEx reactions to proceed rapidly at room temperature. nih.gov The general reactivity order for SuFEx catalysts often correlates with their basicity (pKaH), with stronger bases like amidines and guanidines being more reactive than tertiary amines. nih.gov

Table 2: Common Catalysts in SuFEx Chemistry

| Catalyst | Type | Proposed Role |

| Triethylamine (Et₃N) | Tertiary Amine Base | Nucleophile activation |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Amidine Superbase | Nucleophile and S-F bond activation |

| 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) | Guanidine Superbase | Nucleophile activation |

| Ca(NTf₂)₂/DABCO | Lewis Acid/Brønsted Base | Substrate and nucleophile activation |

| Potassium Bifluoride (KHF₂) | Bifluoride Salt | Fluoride source/activator |

Stability and Proton-Mediated Reactivity Profiles

A defining feature of arylsulfonyl fluorides is their remarkable stability, especially when compared to other sulfonyl halides. sigmaaldrich.com They are generally resistant to hydrolysis and thermolysis, allowing for their storage and handling under ambient conditions. sigmaaldrich.comcarlroth.com This stability stems from the strong, covalent S-F bond.

However, this stability is not absolute and can be overcome under specific conditions. Proton-mediated activation is a key principle in their reactivity. In the presence of a proton source, such as an acidic medium or even in aqueous environments, the fluoride leaving group can be stabilized through hydrogen bonding, facilitating its departure during nucleophilic substitution. sigmaaldrich.com This controlled, activatable reactivity is a cornerstone of the SuFEx concept, allowing these otherwise stable compounds to participate in efficient ligation chemistry when desired.

Applications of Arylsulfonyl Fluorides in Organic Synthesis and Materials Science

Utilization as Versatile Synthetic Intermediates

Arylsulfonyl fluorides serve as pivotal intermediates in contemporary organic synthesis. cas.cnresearchgate.net Their stability distinguishes them from other sulfonyl halides, such as sulfonyl chlorides, which are often prone to hydrolysis. cas.cn This stability makes them ideal building blocks that can be carried through multiple synthetic steps before being transformed at a late stage.

A prime example of their utility is in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a next-generation set of "click" reactions. organic-chemistry.orgacs.org In SuFEx, the sulfonyl fluoride group (–SO₂F) acts as a reliable connector, reacting with nucleophiles to form strong S-O or S-N bonds. rsc.org This has profound implications for drug discovery, polymer chemistry, and surface modification. rsc.org As a member of this class, 2-ethylbenzenesulfonyl fluoride is a potential substrate for these powerful SuFEx transformations, serving as a stable yet reactive handle for constructing complex molecules.

Role in the Synthesis of Functionalized Compounds

The arylsulfonyl fluoride motif is a cornerstone for the synthesis of a diverse array of functionalized compounds. Its reactivity allows for the introduction of the sulfonyl group into complex molecular architectures, which is particularly valuable in medicinal chemistry and chemical biology. rsc.org Molecules bearing the sulfonyl fluoride moiety or its derivatives have been employed as protease inhibitors and covalent biological probes. cas.cnresearchgate.net

Specific research findings highlight the versatility of this class of compounds:

Heterocycles: Sulfonyl fluoride-functionalized 2-aminothiazoles have been synthesized in good to excellent yields, demonstrating the tolerance of the transformation to a wide range of other functional groups. rsc.orgnih.govbrynmawr.edu

Specialized Probes: Alkyne-functionalized sulfonyl fluoride activity-based probes (SFABPs) have been developed. These probes can covalently modify several types of amino acid residues in proteins, and the alkyne handle allows for subsequent "click" reactions to attach reporter tags like fluorophores or biotin (B1667282). acs.org

Building Blocks: The synthesis of β-keto sulfonyl fluorides provides useful building blocks for creating various derivatives and heterocycles, including oxathiazole dioxide compounds. mdpi.com

These examples underscore the role of arylsulfonyl fluorides, such as 2-ethylbenzenesulfonyl fluoride, as precursors to molecules with significant biological or material applications.

Application as Fluorinating Reagents

Beyond their role as electrophilic sulfur centers, arylsulfonyl fluorides can also function as fluorinating agents. researchgate.net They have been successfully used in the deoxyfluorination of alcohols, a process that replaces a hydroxyl group with a fluorine atom. cas.cn This transformation is a valuable tool in synthetic organic chemistry, as the introduction of fluorine can dramatically alter a molecule's biological properties, such as metabolic stability and bioavailability. The development of reagents for deoxyfluorination is an active area of research, and while many specialized reagents exist, the use of stable and accessible arylsulfonyl fluorides presents a practical option.

Precursors for the Formation of Other Functional Groups

One of the most powerful applications of arylsulfonyl fluorides is their use as a launchpad for the synthesis of other important sulfur-containing functional groups. The S-F bond, while stable, can be selectively activated to react with various nucleophiles.

The reaction of arylsulfonyl fluorides with primary or secondary amines is a robust and widely used method for the synthesis of sulfonamides. researchgate.net This transformation is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a privileged structure found in numerous therapeutic agents.

The reaction can be facilitated by catalysts that activate the S-F bond. For instance, calcium triflimide [Ca(NTf₂)₂] has been shown to be an effective Lewis acid for activating sulfonyl fluorides toward nucleophilic attack by a broad range of amines, including sterically hindered ones. Another highly efficient catalytic system employs 1-hydroxybenzotriazole (B26582) (HOBt) in combination with silicon additives to achieve amidation in excellent yields, even on a large scale. This method was successfully applied to the late-stage synthesis of the drug Fedratinib, highlighting its utility.

Table 1: Selected Applications of Arylsulfonyl Fluorides

| Application Category | Reactant | Product Functional Group | Significance |

| Synthesis of Functionalized Compounds | Thioureas | 2-Aminothiazoles | Access to biologically relevant heterocycles. rsc.orgnih.gov |

| Precursor to Sulfonamides | Amines | Sulfonamides | Core reaction in medicinal chemistry for drug synthesis. |

| Precursor to Sulfones | Organometallic Reagents | Sulfones | Formation of stable C-S bonds for diverse structures. |

| Precursor to Sulfonate Esters | Alcohols/Phenols | Sulfonate Esters | Key transformation in SuFEx chemistry. researchgate.netrsc.org |

| Fluorinating Agent | Alcohols | Alkyl Fluorides | Deoxyfluorination to introduce fluorine into molecules. cas.cn |

Arylsulfonyl fluorides are effective precursors for the synthesis of sulfones, which are compounds containing a sulfonyl group bonded to two carbon atoms. A direct, one-step method involves the reaction of arylsulfonyl fluorides with organometallic reagents, such as Grignard reagents or organolithium compounds. This sulfonylation reaction proceeds by nucleophilic attack of the organometallic's carbanion on the electrophilic sulfur atom, displacing the fluoride ion and forming a new carbon-sulfur bond. This method provides a straightforward route to a wide variety of sulfone structures.

The synthesis of sulfonate esters is readily achieved by reacting arylsulfonyl fluorides with alcohols or phenols. researchgate.net This transformation is another key pillar of SuFEx chemistry. The reaction is often performed under mild conditions using a base, such as cesium carbonate (Cs₂CO₃), to deprotonate the alcohol and facilitate the nucleophilic attack on the sulfonyl fluoride. researchgate.netrsc.org This method is highly efficient for producing a diverse library of sulfonate esters from the corresponding phenols, often resulting in excellent yields. rsc.org

Transformation into Fluorinated Benzenes via Sulfonyl Group Removal

The removal of the sulfonyl group from arylsulfonyl fluorides to yield fluorinated benzenes is a significant transformation in organic synthesis. This process, known as desulfonylation, provides a pathway to introduce fluorine atoms into an aromatic ring. While the conversion of aryl sulfonyl fluorides to aryl fluorides is a known reaction, its synthetic utility can vary depending on the specific substrate and reaction conditions. sigmaaldrich.com

Generally, the process involves heating the benzenesulfonyl fluoride derivative in the presence of a suitable reagent. For instance, heating a benzenesulfonyl fluoride with an alkali metal fluoride can lead to the replacement of the sulfonyl fluoride group with a fluorine atom, evolving sulfur dioxide gas in the process. sigmaaldrich.com The reaction temperature for such transformations typically ranges from 50°C to 300°C. sigmaaldrich.com

Another approach involves the use of transition metal catalysts. For example, the use of rhodium complexes has been reported for the desulfonylation of naphthalenesulfonyl fluoride, although the yields may not always be optimal. sigmaaldrich.com The efficiency of the desulfonylation of Benzenesulfonyl fluoride, 2-ethyl- would be influenced by the presence of the ortho-ethyl group, which could exert steric and electronic effects on the reaction.

General Reaction Scheme for Desulfonylation:

Ar-SO₂F + Reagent → Ar-F + SO₂ + Byproducts

Note: Specific reaction conditions and yields for the desulfonylation of Benzenesulfonyl fluoride, 2-ethyl- are not widely reported in the literature. The information provided is based on the general reactivity of arylsulfonyl fluorides.

Integration in Radiochemistry for ¹⁸F-Labeling

Arylsulfonyl fluorides are of significant interest in the field of radiochemistry, particularly for the introduction of the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) into molecules for Positron Emission Tomography (PET) imaging. mdpi.com The development of ¹⁸F-labeled biomarkers is crucial for diagnostic applications in oncology, neurology, and cardiology. polympart.com

The general strategy involves the nucleophilic substitution of the corresponding sulfonyl chloride precursor with [¹⁸F]fluoride ions. polympart.comnih.govescholarship.orgnih.gov This reaction is often carried out in the presence of a phase-transfer catalyst, such as a potassium-kryptofix [K2.2.2] complex, to enhance the nucleophilicity of the [¹⁸F]fluoride. The stability of the resulting [¹⁸F]arylsulfonyl fluoride is a critical factor, and it has been shown that both electronic and steric factors influence this stability. nih.govnih.gov Specifically, 2,4,6-trisubstituted arylsulfonyl fluorides have demonstrated high in vitro metabolic stability. nih.gov

While direct studies on the ¹⁸F-labeling of Benzenesulfonyl fluoride, 2-ethyl- are not extensively documented, the general principles suggest its potential as a precursor for producing [¹⁸F]2-ethylbenzenesulfonyl fluoride. This radiolabeled compound could then be used as a synthon for labeling biomolecules. polympart.comnih.gov The presence of the ethyl group at the ortho position might influence the reaction kinetics and the stability of the final radiolabeled product.

General Scheme for ¹⁸F-Labeling of Arylsulfonyl Fluorides:

Ar-SO₂Cl + [¹⁸F]F⁻ --(catalyst)--> [¹⁸F]Ar-SO₂F + Cl⁻

Factors Influencing ¹⁸F-Labeling of Arylsulfonyl Fluorides:

| Factor | Influence on Labeling |

| Substituents on the Aromatic Ring | Electron-withdrawing groups can facilitate the reaction, while bulky ortho substituents might sterically hinder it. |

| Reaction Conditions | Temperature, solvent, and the choice of catalyst are crucial for optimizing radiochemical yield and purity. |

| Stability of the Product | The metabolic stability of the resulting [¹⁸F]arylsulfonyl fluoride is essential for its in vivo applications. nih.gov |

Applications in Dyestuffs, Photoresist Materials, and Lubricating Oil Additives

While specific applications of Benzenesulfonyl fluoride, 2-ethyl- in these areas are not prominently reported, the broader class of arylsulfonyl compounds has found utility in various industrial applications.

Dyestuffs: Sulfonyl-containing compounds are used in the synthesis of certain types of dyes. The sulfonyl group can act as a linking group or influence the chromophoric properties of the dye molecule.

Photoresist Materials: In the field of microlithography, photoresists are crucial for creating patterns on semiconductor wafers. Certain fluorinated polymers and photoacid generators (PAGs) are key components of modern photoresist formulations. While not a direct application of Benzenesulfonyl fluoride, 2-ethyl-, the development of fluorinated materials for photoresists is an active area of research where related structures could potentially be investigated. mdpi.com

Lubricating Oil Additives: Fluorinated compounds are known for their high thermal stability and low surface energy, which makes them potentially useful as additives in lubricants to reduce friction and wear. researchgate.net However, the solubility of highly fluorinated compounds in conventional lubricant base fluids can be a challenge. researchgate.net The utility of Benzenesulfonyl fluoride, 2-ethyl- or its derivatives in this context would depend on a balance of its fluorination level, solubility, and performance as an anti-wear or friction-reducing agent.

Development of Bisalkylsulfonyl Fluoride Monomers for Polysulfonates

Polysulfonates are a class of high-performance polymers known for their thermal stability and mechanical strength. The synthesis of these polymers can be achieved through the polycondensation of bis(sulfonyl fluoride) monomers with bisphenols. polympart.comnih.govescholarship.orgnih.govscispace.com The Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has emerged as a highly efficient method for this polymerization. polympart.comnih.govescholarship.orgnih.govscispace.com

The development of novel bisalkylsulfonyl fluoride monomers is key to creating polysulfonates with tailored properties. While there is no direct evidence of Benzenesulfonyl fluoride, 2-ethyl- being used to create a bis-functional monomer, the general synthetic strategies could be applied. For instance, a bifunctional derivative of ethylbenzene (B125841) could potentially be converted into a bis(sulfonyl fluoride) monomer.

The SuFEx reaction typically involves the reaction of a bis(sulfonyl fluoride) with a silylated bisphenol, often catalyzed by a bifluoride salt. polympart.comnih.gov This method offers excellent functional group tolerance and leads to polymers with high molecular weights and narrow polydispersity. polympart.comnih.gov

General Polymerization Reaction for Polysulfonates:

n HO-Ar-OH + n FSO₂-R-SO₂F → [-O-Ar-O-SO₂-R-SO₂-]n + 2n HF

Note: Ar and R represent the respective organic backbones of the bisphenol and bis(sulfonyl fluoride) monomers.

Derivatization Strategies and Scaffold Functionalization in Arylsulfonyl Fluoride Chemistry

Synthesis of Alkynyl-Functionalized Arylsulfonyl Fluorides for Click Chemistry Applications

The introduction of an alkyne functional group onto an arylsulfonyl fluoride (B91410) scaffold is a key strategy for preparing molecules for click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govkit.edu An alkyne handle allows for the covalent attachment of the sulfonyl fluoride-containing molecule to other molecules bearing an azide (B81097) group, such as biomolecules, polymers, or surfaces. kit.eduresearchgate.net

A prominent method for creating these valuable synthons involves the use of 2-Substituted-Alkynyl-1-Sulfonyl Fluorides (SASFs), which act as versatile hubs for further diversification. chemrxiv.org These compounds can be synthesized and then undergo various transformations to create libraries of functional molecules. Another innovative approach is the radical 1-fluorosulfonyl-2-alkynylation of unactivated alkenes, which uses alkynyl sulfonyl fluorides as both radical traps and precursors for the FSO₂ radical, enabling the construction of complex aliphatic sulfonyl fluorides. nih.gov

For a specific scaffold like 2-ethylbenzenesulfonyl fluoride, several synthetic pathways can be envisioned to introduce an alkyne group. One common approach involves a palladium-catalyzed Sonogashira coupling of a halogenated precursor, such as 2-ethyl-4-iodobenzenesulfonyl fluoride, with a terminal alkyne. Alternatively, one could start with a molecule that already contains the alkyne and build the sulfonyl fluoride group onto it. For instance, 2-ethyl-iodobenzene could first be alkynylated and then converted to the target sulfonyl fluoride.

A notable example of an alkyne-functionalized probe is 4-(2-(Hex-5-ynamido)ethyl)benzenesulfonyl fluoride, which is designed for activity-based protein profiling. sigmaaldrich.com The alkyne handle on this sulfonyl fluoride activity-based probe (SFABP) enables the use of click chemistry to attach reporter tags like fluorophores or biotin (B1667282) for protein visualization and enrichment. sigmaaldrich.com

| Method | Description | Starting Materials | Key Reagents | Reference |

| Heck-Matsuda Process | β-arylation of ethenesulfonyl fluoride to produce β-arylethenesulfonyl fluorides. | Ethenesulfonyl fluoride, Arenediazonium tetrafluoroborates | Palladium(II) acetate | nih.gov |

| Radical Alkynylation | Radical 1-fluorosulfonyl-2-alkynylation of unactivated alkenes. | Alkenes, Alkynyl sulfonyl fluorides | Radical initiator (e.g., AIBN) | nih.gov |

| Allenoate Conversion | Synthesis of β-alkynyl esters from allenoates, which can be further modified. | Allenyl esters, Alkyl halides/Acid chlorides | Amide base (e.g., LDA) | organic-chemistry.org |

| Cross-Coupling | Palladium-catalyzed coupling of a halogenated arylsulfonyl fluoride with a terminal alkyne. | Halo-arylsulfonyl fluorides, Terminal alkynes | Pd catalyst, Copper co-catalyst, Base | N/A |

Strategies for Functionalizing Aromatic Ring Systems of Arylsulfonyl Fluorides

Functionalizing the aromatic ring of arylsulfonyl fluorides is crucial for tuning their chemical and physical properties and for creating analogues with specific functionalities. The sulfonyl fluoride (-SO₂F) group is strongly electron-withdrawing and acts as a meta-director in electrophilic aromatic substitution reactions. In the case of 2-ethylbenzenesulfonyl fluoride, the ethyl group is an ortho-, para-directing activator. The interplay between these two groups dictates the regioselectivity of further substitutions.

A wide array of synthetic methods allows for the preparation of arylsulfonyl fluorides from various functionalized precursors, which is often a more straightforward approach than direct functionalization. These methods include:

From Aryl Halides: Aryl bromides or iodides can be converted to arylsulfonyl fluorides in a one-pot, two-step procedure involving the in-situ formation of sulfinates using DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), followed by fluorination with a source like N-Fluorobenzenesulfonimide (NFSI). mdpi.comresearchgate.net

From Grignard Reagents: Aryl Grignard reagents react directly with sulfuryl fluoride (SO₂F₂) to yield arylsulfonyl fluorides in moderate to good yields. mdpi.com

From Thiols and Disulfides: Aromatic thiols can be oxidized to sulfonyl chlorides, which are then converted to sulfonyl fluorides via a fluorine-chlorine exchange with reagents like KHF₂. mdpi.com

From Sulfonamides: A direct conversion of sulfonamides to sulfonyl fluorides can be achieved through activation with a pyrylium (B1242799) salt followed by treatment with a fluoride source like KF. mdpi.com

For a pre-existing scaffold like 2-ethylbenzenesulfonyl fluoride, direct C-H functionalization or electrophilic substitution would likely introduce substituents at the positions meta to the sulfonyl fluoride group and ortho/para to the ethyl group. The inherent reactivity of the sulfonyl fluoride group, which is stable under many reaction conditions, allows for its use as a robust anchor while other parts of the molecule are modified. mdpi.comresearchgate.net For example, palladium-catalyzed cross-coupling reactions can be performed on halogenated arylsulfonyl fluorides to introduce new carbon-carbon or carbon-heteroatom bonds. researchgate.net

| Functionalization Strategy | Precursor Type | Key Reagents/Catalysts | Description | Reference |

| Sulfonylation/Fluorination | Aryl Bromides/Iodides | DABSO, PdCl₂(AmPhos)₂, NFSI | Palladium-catalyzed formation of an intermediate sulfinate, followed by fluorination. | mdpi.comresearchgate.net |

| Direct Fluorosulfurylation | Grignard Reagents (ArMgX) | SO₂F₂ | Direct reaction of the organometallic reagent with sulfuryl fluoride. | mdpi.com |

| Oxidative Fluorination | Thiols (ArSH) | NaOCl, KHF₂ | Oxidation to a sulfonyl chloride intermediate, followed by halide exchange. | mdpi.com |

| From Sulfonamides | Aryl Sulfonamides | Pyrylium tetrafluoroborate (B81430), MgCl₂, KF | Activation of the sulfonamide followed by in-situ conversion to the sulfonyl fluoride. | mdpi.com |

| Heck-Matsuda Coupling | Arenediazonium Salts | Ethenesulfonyl fluoride, Pd(OAc)₂ | Arylation of ethenesulfonyl fluoride to create β-aryl derivatives. | nih.gov |

Preparation of Structurally Diverse Arylsulfonyl Fluoride Analogues

The preparation of structurally diverse analogues of arylsulfonyl fluorides is a cornerstone of modern medicinal chemistry and materials science. This diversity is achieved by combining the strategies of ring functionalization with the derivatization of the sulfonyl fluoride moiety itself. The SuFEx reaction is central to this effort, enabling the sulfonyl fluoride group to react with a wide range of nucleophiles under mild conditions to form stable sulfonates, sulfonamides, and other sulfur(VI) linkages. nih.govresearchgate.net

The concept of "Diversity Oriented Clicking" (DOC) exemplifies the modular approach to building molecular libraries. chemrxiv.org This strategy uses highly reactive and versatile hubs, such as 2-substituted-alkynyl-1-sulfonyl fluorides (SASFs), to rapidly assemble a multitude of compounds through various click-type reactions. chemrxiv.org

Starting with 2-ethylbenzenesulfonyl fluoride, a vast chemical space can be explored.

Ring Modification: As detailed previously, additional functional groups (e.g., -NO₂, -NH₂, -Cl, -Br, other alkyl or aryl groups) can be installed on the aromatic ring.

SuFEx Reaction: The resulting functionalized 2-ethylbenzenesulfonyl fluoride can then react with a library of nucleophiles. For example, reaction with various phenols or aliphatic alcohols yields a diverse set of sulfonate esters. researchgate.net Reaction with primary or secondary amines produces a corresponding library of sulfonamides.

Click Chemistry: If an alkyne-functionalized version of 2-ethylbenzenesulfonyl fluoride is synthesized, it can be "clicked" with a vast array of azide-containing molecules, leading to triazole-linked conjugates. nih.gov

This multi-pronged approach allows for the systematic and efficient generation of structurally diverse analogues from a single, readily accessible scaffold. For example, the reactivity of the sulfonyl fluoride can be tuned; electron-rich aromatic rings can deactivate the electrophilicity of the sulfur center, sometimes requiring more forcing conditions for the SuFEx reaction to proceed. chemrxiv.org This allows for fine control over the synthesis of complex molecules and the late-stage functionalization of drug candidates. nih.govresearchgate.net

| Analogue Type | Synthetic Strategy | Key Reaction | Example Precursors | Reference |

| Sulfonates | SuFEx | O-Nucleophile Attack | Arylsulfonyl fluoride, Phenols/Alcohols | chemrxiv.orgresearchgate.net |

| Sulfonamides | SuFEx | N-Nucleophile Attack | Arylsulfonyl fluoride, Amines | mdpi.comresearchgate.net |

| Triazole Conjugates | CuAAC | Cycloaddition | Alkynyl-arylsulfonyl fluoride, Azides | nih.govresearchgate.net |

| β-Imino Sulfonyl Fluorides | Cycloaddition/Ring Opening | Stepwise Cycloaddition | 2-Substituted-Alkynyl-1-Sulfonyl Fluoride (SASF), Thiadiazolamine | chemrxiv.org |

| Aliphatic Sulfonyl Fluorides | Radical Addition | Radical-Radical Coupling / HAT | Alkene, 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) | researchgate.netresearchgate.net |

Spectroscopic and Advanced Analytical Characterization Techniques for Arylsulfonyl Fluorides

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental or detailed predicted NMR data for 2-ethylbenzenesulfonyl fluoride (B91410) were found. This includes:

Mass Spectrometry Techniques

Similarly, specific mass spectrometry data for 2-ethylbenzenesulfonyl fluoride are not available.

High-Resolution Mass Spectrometry (HRMS):The exact mass measurement for the molecular ion of 2-ethylbenzenesulfonyl fluoride, which would confirm its elemental composition, has not been published in the resources accessed.

Due to the absence of this critical analytical data, it is not possible to generate the requested scientific article with the required detailed research findings and data tables.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar and thermally labile molecules, a category that includes many arylsulfonyl fluorides. This method facilitates the transfer of ions from solution into the gas phase, allowing for the determination of molecular weight and the study of fragmentation patterns, which can provide valuable structural information. While specific ESI-MS studies on 2-ethylbenzenesulfonyl fluoride are not extensively documented in the public domain, the behavior of this compound can be inferred from the well-established principles of ESI-MS and data from closely related aromatic sulfonyl compounds.

In a typical ESI-MS experiment, a solution of the analyte is introduced into the mass spectrometer through a heated capillary to which a high voltage is applied. This process generates an aerosol of charged droplets. As the solvent evaporates from these droplets, the charge density on the surface increases, leading to the eventual ejection of gas-phase analyte ions. These ions are then guided into the mass analyzer.

For a compound like 2-ethylbenzenesulfonyl fluoride, analysis would likely be conducted in both positive and negative ion modes to capture a comprehensive profile of its ionization and fragmentation behavior. In positive ion mode, protonated molecules, [M+H]⁺, or adducts with cations from the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺, are commonly observed. In negative ion mode, deprotonated molecules [M-H]⁻ or adducts with anions like fluoride [M+F]⁻ may be formed. sigmaaldrich.com

The fragmentation of arylsulfonyl compounds in the gas phase, often induced by collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments, can reveal key structural motifs. For instance, studies on arylsulfonamides have shown a characteristic loss of sulfur dioxide (SO₂), a fragmentation pathway that could also be anticipated for arylsulfonyl fluorides. nih.gov The cleavage of the bond between the aromatic ring and the sulfur atom is a common fragmentation route. For 2-ethylbenzenesulfonyl fluoride, the loss of the ethyl group via cleavage of the C-C bond is another plausible fragmentation pathway.

The high-resolution capabilities of modern mass spectrometers would allow for the determination of the elemental composition of the parent ion and its fragments with high accuracy, further aiding in structural elucidation.

The following table outlines the predicted major ions that could be observed in the ESI-MS analysis of 2-ethylbenzenesulfonyl fluoride, based on its chemical structure and the known fragmentation patterns of similar compounds.

| Predicted Ion | Formula | Predicted m/z | Ionization Mode | Notes |

| [M+H]⁺ | [C₈H₁₀FO₂S]⁺ | 189.04 | Positive | Protonated molecular ion. |

| [M+Na]⁺ | [C₈H₉FNaO₂S]⁺ | 211.02 | Positive | Sodium adduct of the molecular ion. |

| [M-C₂H₅]⁺ | [C₆H₄FO₂S]⁺ | 159.00 | Positive | Fragment resulting from the loss of the ethyl group. |

| [M-SO₂F]⁺ | [C₈H₉]⁺ | 105.07 | Positive | Fragment resulting from the loss of the sulfonyl fluoride group. |

| [M+F]⁻ | [C₈H₉F₂O₂S]⁻ | 207.03 | Negative | Fluoride adduct of the molecular ion. |

| [M-H]⁻ | [C₈H₈FO₂S]⁻ | 187.02 | Negative | Deprotonated molecular ion. |

Note: The predicted m/z values are based on the monoisotopic masses of the most common isotopes of the constituent elements.

Further detailed research employing tandem mass spectrometry (MS/MS) on 2-ethylbenzenesulfonyl fluoride would be necessary to definitively establish its fragmentation pathways and to create a complete and experimentally validated mass spectral library entry for this compound.

Theoretical and Computational Studies of Arylsulfonyl Fluorides

Density Functional Theory (DFT) for Mechanistic Elucidation of Reactions

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate mechanisms of reactions involving arylsulfonyl fluorides. By calculating the energies of reactants, transition states, and products, DFT allows for the mapping of reaction pathways and the determination of activation barriers, providing a quantitative understanding of reaction kinetics and thermodynamics.

While specific DFT studies on 2-ethylbenzenesulfonyl fluoride (B91410) are not extensively documented in publicly available literature, the principles derived from studies on related arylsulfonyl fluorides can be extrapolated to understand its behavior. The presence of the ortho-ethyl group is anticipated to introduce both steric and electronic effects that would be reflected in DFT calculations.

Mechanistic Insights from Related Systems:

Theoretical studies on similar molecules, such as in the context of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, have revealed key mechanistic details. For instance, DFT calculations have been instrumental in understanding the fluoride exchange process on the S(VI) center, which is often found to be a low-barrier process. nih.gov

In reactions with nucleophiles, such as the reaction of chiral sulfonimidoyl fluorides with phenolates, both experimental and theoretical DFT studies have corroborated an SN2-type mechanism. These calculations show an inversion of configuration at the sulfur atom and predict low activation energies for the reaction, providing a detailed picture of the potential energy surface. nih.gov

For a hypothetical reaction involving 2-ethylbenzenesulfonyl fluoride, DFT could be employed to model the transition state of nucleophilic attack at the sulfur atom. The calculations would likely show how the ortho-ethyl group influences the geometry and energy of the transition state. Steric hindrance from the ethyl group could raise the activation energy for some nucleophiles compared to an unsubstituted benzenesulfonyl fluoride. Conversely, the electron-donating nature of the ethyl group could slightly modulate the electrophilicity of the sulfur atom.

Illustrative DFT Calculation Parameters for a Hypothetical Reaction:

To provide a clearer picture of how such a study would be designed, the table below outlines typical parameters that would be used in a DFT calculation to investigate the reaction of 2-ethylbenzenesulfonyl fluoride with a generic nucleophile (Nu-).

| Parameter | Description | Typical Value/Method |

| Functional | Approximates the exchange-correlation energy. | B3LYP, M06-2X, ωB97X-D |

| Basis Set | Describes the atomic orbitals of the system. | 6-311+G(d,p), def2-TZVP |

| Solvation Model | Accounts for the effect of the solvent. | Polarizable Continuum Model (PCM), SMD |

| Properties Calculated | Key outputs of the calculation. | Geometries, Frequencies, Energies |

These calculations would yield critical data, such as the activation energy (ΔG‡) and the reaction energy (ΔG), which are fundamental to understanding the reaction's feasibility and rate.

Computational Modeling of Sulfur(VI) Reactivity and Catalysis

Computational modeling extends beyond mechanistic elucidation to predict the reactivity of Sulfur(VI) compounds like 2-ethylbenzenesulfonyl fluoride and to design more effective catalysts for their transformations.

The reactivity of the sulfonyl fluoride group is a delicate balance between the stability conferred by the strong S-F bond and the high electrophilicity of the sulfur atom. nih.gov Computational models can quantify this electrophilicity through various descriptors, such as the calculated partial charge on the sulfur atom or the energy of the lowest unoccupied molecular orbital (LUMO) centered on the sulfuryl group.

For 2-ethylbenzenesulfonyl fluoride, computational models would predict that the ortho-ethyl group, being electron-donating, would slightly decrease the electrophilicity of the sulfur center compared to the parent benzenesulfonyl fluoride. This would, in principle, make it slightly less reactive towards nucleophiles, although steric factors would also play a significant role.

Modeling Catalysis:

Computational modeling is particularly valuable in understanding and optimizing catalytic processes involving sulfonyl fluorides. For example, in SuFEx reactions, bases are often used as catalysts. DFT calculations can model the interaction of the catalyst with the sulfonyl fluoride.

A proposed mechanism for base catalysis involves the formation of a hypervalent sulfur intermediate. Computational models can assess the stability of such intermediates and the energy barriers for their formation and subsequent reaction. For 2-ethylbenzenesulfonyl fluoride, a model could investigate how the steric bulk of the ethyl group affects the approach of a bulky base catalyst, potentially influencing the catalytic efficiency.

Predicted Reactivity Descriptors for Substituted Benzenesulfonyl Fluorides:

The following table provides a hypothetical comparison of calculated reactivity descriptors for benzenesulfonyl fluoride and 2-ethylbenzenesulfonyl fluoride, illustrating the expected influence of the ortho-ethyl group. The values are illustrative and represent the expected trends based on general chemical principles.

| Compound | Calculated Partial Charge on Sulfur (δS) | LUMO Energy (eV) | Predicted Relative Reactivity |

| Benzenesulfonyl fluoride | +1.50 | -1.2 | Baseline |

| 2-Ethylbenzenesulfonyl fluoride | +1.48 | -1.1 | Slightly Lower |

These computational predictions, even when based on closely related systems, provide a rational framework for understanding and predicting the chemical behavior of 2-ethylbenzenesulfonyl fluoride in various chemical transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.